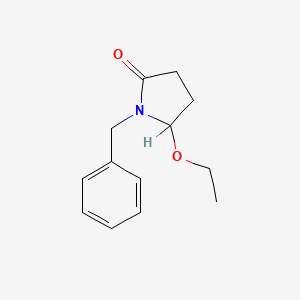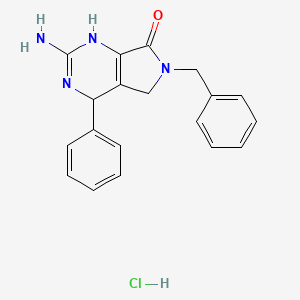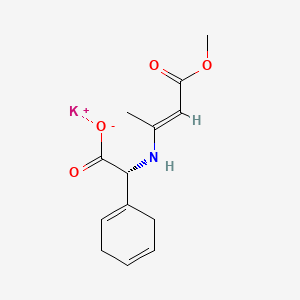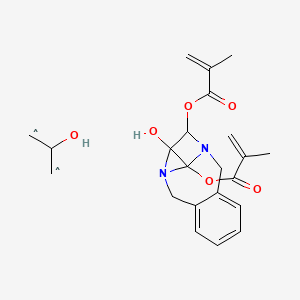
N,N,N',N'-Tetra(2-hydroxy-3-(methacryloyloxy)propyl)benzenedimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetra(2-hydroxy-3-(methacryloyloxy)propyl)benzenedimethanamine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including hydroxyl, methacryloyloxy, and amine groups, which contribute to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetra(2-hydroxy-3-(methacryloyloxy)propyl)benzenedimethanamine typically involves a multi-step process. One common method includes the reaction of benzenedimethanamine with glycidyl methacrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of N,N,N’,N’-Tetra(2-hydroxy-3-(methacryloyloxy)propyl)benzenedimethanamine involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. Additionally, purification techniques such as distillation and chromatography are used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetra(2-hydroxy-3-(methacryloyloxy)propyl)benzenedimethanamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The methacryloyloxy groups can be reduced to form corresponding alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the methacryloyloxy groups can produce primary or secondary alcohols.
Scientific Research Applications
N,N,N’,N’-Tetra(2-hydroxy-3-(methacryloyloxy)propyl)benzenedimethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent binding properties.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetra(2-hydroxy-3-(methacryloyloxy)propyl)benzenedimethanamine involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(2-Hydroxypropyl)ethylenediamine: Known for its use as a chelating agent and crosslinking agent in various applications.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Primarily used as a chelating agent and in metal extraction processes.
Uniqueness
N,N,N’,N’-Tetra(2-hydroxy-3-(methacryloyloxy)propyl)benzenedimethanamine is unique due to its combination of hydroxyl, methacryloyloxy, and amine groups, which provide it with a distinct set of chemical properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in various scientific research applications.
Properties
CAS No. |
72928-58-6 |
|---|---|
Molecular Formula |
C22H26N2O6 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[3-[[3-[[bis[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]amino]methyl]phenyl]methyl-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]amino]-2-hydroxypropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H20N2O5.C3H6O/c1-11(2)15(22)25-17-18(24)19(26-16(23)12(3)4)20(17)9-13-7-5-6-8-14(13)10-21(18)19;1-3(2)4/h5-8,17,24H,1,3,9-10H2,2,4H3;3-4H,1-2H2 |
InChI Key |
VHVHVKYQOWSJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1C2(C3(N1CC4=CC=CC=C4CN23)OC(=O)C(=C)C)O.[CH2]C([CH2])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



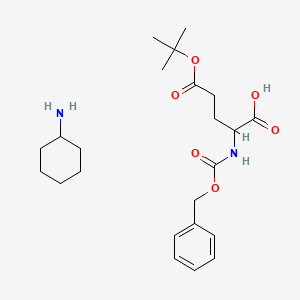
![methyl (7E,9Z,11R,12R,13S,14R,15S,16R,17S,18R,19R,20Z)-2,12-diacetyloxy-14,16,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B12704182.png)
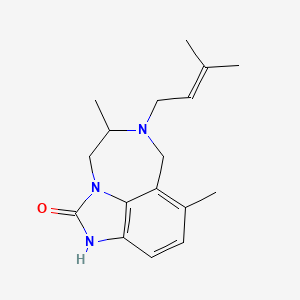
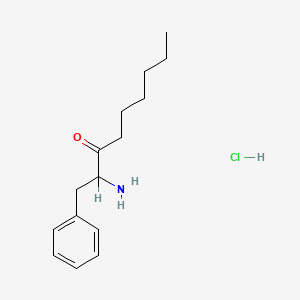

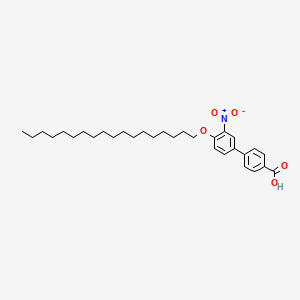
![(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol](/img/structure/B12704203.png)
